(2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a fluorinated organic compound that features a unique combination of fluorophenyl and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 3-((4-fluorophenyl)sulfonyl)azetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in the treatment of diseases. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts desirable properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
- (2-Fluorophenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone
- (2-Fluorophenyl)(3-((4-nitrophenyl)sulfonyl)azetidin-1-yl)methanone
Uniqueness
(2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is unique due to the presence of two fluorophenyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S/c17-11-5-7-12(8-6-11)23(21,22)13-9-19(10-13)16(20)14-3-1-2-4-15(14)18/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRRMYFGAYGOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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